7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene fundamental properties
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene fundamental properties
An In-Depth Technical Guide to 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (mTBD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly referred to as mTBD, is a potent bicyclic guanidine superbase.[1][2][3] Its high basicity, coupled with thermal stability and solubility in polar aprotic solvents, has established it as a versatile organocatalyst in a myriad of chemical transformations.[1] This document provides a comprehensive overview of the fundamental properties of mTBD, its synthesis, and its applications, with a focus on its utility in organic synthesis and materials science. Key data is presented in tabular format for ease of reference, and detailed experimental protocols are provided. Furthermore, logical workflows for its synthesis and catalytic activity are visualized to facilitate a deeper understanding of its chemical behavior.
Core Chemical and Physical Properties
mTBD is structurally distinct from its non-methylated counterpart, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), due to the presence of a methyl group at the 7-position.[1] This modification impacts its reactivity, making it less susceptible to dehydrocoupling with hydroboranes compared to TBD.[1] Pure mTBD is a colorless liquid at room temperature, though it may develop a yellow hue over time.[4] It is also known to be hygroscopic and can react with atmospheric CO2.[5]
General and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | [6][7] |
| Molecular Weight | 153.22 g/mol | [7] |
| CAS Number | 84030-20-6 | [2] |
| Appearance | Colorless liquid | [4] |
| Refractive Index (n20/D) | 1.537 | [8] |
| SMILES | CN1CCCN2CCCN=C12 | [8] |
| InChI Key | OEBXWWBYZJNKRK-UHFFFAOYSA-N | [2][8] |
Thermodynamic and Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 25–30 °C | - | [1] |
| Boiling Point | 75-79 °C | 0.1 mmHg | [8] |
| Density | 1.067 g/mL | 25 °C | [8] |
| Vapor Pressure | 0.011 kPa | 25 °C | [1] |
| pKa of Conjugate Acid | 25.43 | in Acetonitrile (CH₃CN) | [1][2][3][6] |
| pKa of Conjugate Acid | 17.9 | in Tetrahydrofuran (THF) | [1][2][3][6] |
| Viscosity | 12.3 mPa·s | 25 °C | [1] |
| Thermal Conductivity | 0.18 W/m·K | - | [1] |
Synthesis and Experimental Protocols
The synthesis of mTBD can be achieved through several methods, including the direct methylation of TBD or through cyclization reactions.[6]
Experimental Protocol: Synthesis via Cyclization
A common laboratory-scale synthesis involves the cyclization of 1,3-diaminopropane derivatives.[1]
Materials:
-
1,3-Diaminopropane
-
Formaldehyde
-
Methylamine
-
Tetrahydrofuran (THF) or Acetonitrile (anhydrous)
-
Methyl iodide or Dimethyl sulfate
-
Dichloromethane (anhydrous) or Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard reflux and distillation apparatus
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1,3-diaminopropane, formaldehyde, and methylamine in a molar ratio of 1:1.2:1 in anhydrous THF.[1]
-
Heat the reaction mixture to reflux at 100°C for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude bicyclic intermediate.
-
-
Methylation:
-
Dissolve the crude intermediate in anhydrous dichloromethane or DMF under a nitrogen atmosphere.
-
Add methyl iodide or dimethyl sulfate as the alkylating agent.
-
Stir the reaction mixture at room temperature until the methylation is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, quench the reaction carefully with a suitable reagent.
-
-
Purification:
-
The final product, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, can be purified by vacuum distillation.
-
Caption: A flowchart illustrating the synthetic pathway for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene.
Applications in Organic Synthesis and Catalysis
mTBD is a highly effective organocatalyst for a variety of chemical reactions due to its strong basicity.[1][6] It is capable of deprotonating a wide range of substrates, including phenols, carboxylic acids, and some C-acids, thereby facilitating subsequent nucleophilic attacks and other transformations.[1]
Key Catalytic Applications:
-
Transesterification Reactions: mTBD has demonstrated high catalytic performance in the transesterification of vegetable oils.[1]
-
Ring-Opening Polymerization (ROP): It is used as a co-catalyst in the ROP of lactones.[9]
-
Michael Additions: mTBD effectively catalyzes Michael addition reactions.[1][10][11]
-
Henry (Nitroaldol) Reactions: It is a superior catalyst compared to tetramethylguanidine (TMG) for the Henry reaction.[1][12]
-
CO₂ Capture and Utilization: mTBD reacts with CO₂ and can be used in carbon capture technologies.[2][3][6][12] It also catalyzes the hydroboration of CO₂ to formate derivatives.[1]
Catalytic Mechanism: A Generalized View
As a Brønsted-Lowry base, the primary mechanism of action for mTBD is the abstraction of a proton from a substrate, which increases the substrate's nucleophilicity.
Caption: A generalized diagram of the catalytic cycle involving mTBD as a Brønsted-Lowry base.
Biological Activity and Potential in Drug Development
While primarily known as a synthetic catalyst, there is emerging interest in the biological applications of mTBD.[1] Its unique structural properties may enhance bioactivity, and it is being investigated for its potential role in drug design and the development of novel therapeutic agents.[13] Additionally, it has been explored for its use in agrochemicals.[13] However, it is important to note that mTBD is classified as a substance that can cause severe skin burns and eye damage.[7]
Conclusion
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene is a powerful and versatile superbase with significant applications in organic synthesis and catalysis. Its well-defined chemical and physical properties, combined with its high reactivity, make it an invaluable tool for researchers and chemical development professionals. Further exploration of its catalytic potential and biological activities is likely to uncover new and innovative applications.
References
- 1. 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | 84030-20-6 | Benchchem [benchchem.com]
- 2. 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene - Wikipedia [en.wikipedia.org]
- 3. About: 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene [dbpedia.org]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | 84030-20-6 [smolecule.com]
- 7. 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | C8H15N3 | CID 123583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Methyl-1,5,7-triazabicyclo 4.4.0 dec-5-ene 98 84030-20-6 [sigmaaldrich.com]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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